molecular formula C18H15NO4 B12941693 4-Acetamidophenyl 2H-chromene-3-carboxylate

4-Acetamidophenyl 2H-chromene-3-carboxylate

Cat. No.: B12941693
M. Wt: 309.3 g/mol
InChI Key: XJBXWCSAUGQGSE-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl 2H-chromene-3-carboxylate typically involves the reaction of 4-acetamidophenol with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetamidophenyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxylate
  • 3-Acetyl-2H-chromene
  • 2H-chromene-3-carboxylate derivatives

Comparison

4-Acetamidophenyl 2H-chromene-3-carboxylate is unique due to its specific structural features, such as the presence of the acetamido group and the chromene ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the acetamido group enhances its solubility and bioavailability, making it a more attractive candidate for drug development .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(4-acetamidophenyl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H15NO4/c1-12(20)19-15-6-8-16(9-7-15)23-18(21)14-10-13-4-2-3-5-17(13)22-11-14/h2-10H,11H2,1H3,(H,19,20)

InChI Key

XJBXWCSAUGQGSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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